Methyl mycophenolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

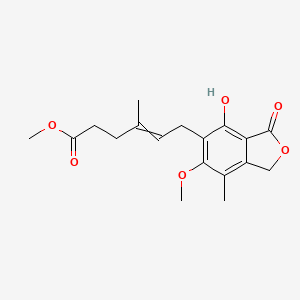

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

methyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

InChI |

InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3 |

InChI Key |

ZPXRQFLATDNYSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Mycophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl mycophenolate is the methyl ester of mycophenolic acid (MPA), a potent immunosuppressive agent. While its prodrug, mycophenolate mofetil (MMF), is more commonly known and used in clinical practice, this compound serves as a key intermediate in the synthesis of MMF and is a subject of interest in pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside relevant data for its parent compound, mycophenolic acid, and its widely used prodrug, mycophenolate mofetil. Understanding these properties is crucial for its synthesis, formulation development, and analytical characterization.

Chemical Identity and Structure

This compound is chemically designated as methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate.[3]

| Identifier | Data |

| IUPAC Name | methyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

| Molecular Formula | C18H22O6[4] |

| Molecular Weight | 334.36 g/mol [4] |

| Canonical SMILES | CC1=C(C(=C2C(=C1)C(=O)OC2)CC=C(C)CCC(=O)OC)OC |

| InChI Key | ZPXRQFLATDNYSS-BJMVGYQFSA-N[4] |

| CAS Number | 31858-66-9[3] |

Physicochemical Properties

| Property | This compound | Mycophenolate Mofetil | Mycophenolic Acid |

| Melting Point | Data not available | 93-94 °C[5] | 141 °C[6] |

| Boiling Point | Data not available | 637.6±55.0 °C (Predicted) | Data not available |

| Solubility | Data not available | Slightly soluble in water (43 µg/mL at pH 7.4); solubility increases in acidic medium (4.27 mg/mL at pH 3.6). Freely soluble in acetone (B3395972), soluble in methanol (B129727), and sparingly soluble in ethanol.[7][8] | Slightly soluble in water; sparingly soluble in ethanol. Soluble in acetone and methanol. |

| pKa | Data not available | 5.6 (morpholino group), 8.5 (phenolic group)[7][8] | 4.5 |

| LogP | 3.5 (Computed)[3] | 2.5 | 1.6 (pH 7.4), 570 (pH 2)[6] |

Stability

The stability of mycophenolate derivatives is a critical parameter for their formulation and storage. While specific stability data for pure this compound is limited, studies on mycophenolate mofetil suspensions provide valuable insights into the degradation pathways, which are likely similar.

Mycophenolate mofetil suspensions have been shown to be stable for extended periods under refrigerated conditions (5°C).[9] For instance, a compounded MMF suspension was found to be stable for at least 210 days at 5°C.[9] At higher temperatures (25°C, 37°C, and 45°C), the stability decreases, with the suspension remaining stable for at least 11 days at 45°C.[9] Similarly, MMF in 5% dextrose infusion bags is stable for at least 35 days when stored at 2-8°C or between -15 and -25°C, and for 14 days at 25°C when protected from light.[10][11] The primary degradation product is mycophenolic acid, formed through hydrolysis of the ester bond.[9]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the esterification of mycophenolic acid.

Protocol: A mixture of mycophenolic acid (e.g., 9.6 g, 30 mmol) and a catalyst such as tin(II) chloride dihydrate (e.g., 1.0 g) in methanol (e.g., 40 ml) is stirred at reflux temperature for a specified period (e.g., 7 hours).[1] The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC). After the reaction is complete, the solvent is evaporated. The residue is then dissolved in an organic solvent like isobutyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid.[1] The organic phase is then dried and evaporated to yield this compound.[1]

Stability-Indicating HPLC Method for Mycophenolate Derivatives

This method can be adapted to assess the stability of this compound.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Symmetry C18 (250mm × 4.6 mm, 5.0 µm), is typically used.[12]

-

Mobile Phase: A mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer (e.g., acetate buffer pH 6.0) is used for elution.[12] The ratio can be optimized, for example, 75:25 (v/v) methanol to acetate buffer.[12]

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.[12]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 216 nm or 250 nm, is employed.[13]

-

Analysis: The stability is determined by monitoring the decrease in the peak area of the parent compound and the appearance of degradation product peaks over time at different storage conditions.[9][14]

Mechanism of Action: Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Mycophenolic acid, the active metabolite of both this compound and mycophenolate mofetil, exerts its immunosuppressive effects by selectively, non-competitively, and reversibly inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH).[15][16][17] IMPDH is a crucial enzyme in the de novo pathway of guanosine (B1672433) nucleotide synthesis.[18][19][20] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, whereas other cell types can utilize salvage pathways.[8] By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, leading to a cytostatic effect on lymphocytes, thereby suppressing cell-mediated immune responses and antibody production.[21][22]

Caption: Mechanism of action of this compound via inhibition of IMPDH.

Experimental Workflow: Stability Study using HPLC

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: A representative workflow for a stability study of this compound.

References

- 1. WO2005105771A1 - Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Methyl (4E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoate | C18H22O6 | CID 6478685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mycophenolic Acid [drugfuture.com]

- 7. drugs.com [drugs.com]

- 8. Mycophenolate Mofetil, USP [dailymed.nlm.nih.gov]

- 9. Stability of mycophenolate mofetil as an extemporaneous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of mycophenolate mofetil in polypropylene 5% dextrose infusion bags and chemical compatibility associated with the use of the Equashield® closed-system transfer device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 18. ClinPGx [clinpgx.org]

- 19. scbt.com [scbt.com]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Isolation of Methyl Mycophenolate from Phaeosphaeria spartinae

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of methyl mycophenolate, a significant secondary metabolite, from the marine-derived fungus Phaeosphaeria spartinae. This document details the experimental protocols for fungal cultivation, metabolite extraction, and chromatographic purification. It also presents a summary of the quantitative data, including spectroscopic analysis, and visualizes the key experimental workflows and the established signaling pathway of the active metabolite, mycophenolic acid. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds. Marine-derived fungi, in particular, have demonstrated the capacity to produce a diverse array of secondary metabolites with potential therapeutic applications. Phaeosphaeria spartinae, a fungus isolated from marine algae, has been identified as a producer of several interesting natural products. Among these is this compound, the methyl ester of mycophenolic acid. Mycophenolic acid is a well-known immunosuppressant, and its derivatives are of significant interest to the pharmaceutical industry.[1][2][3] This guide focuses on the scientific process behind the isolation and identification of this compound from this marine fungal strain.

Fungal Cultivation and Metabolite Production

The production of this compound by Phaeosphaeria spartinae is achieved through controlled fermentation. The choice of culture medium is critical for optimal growth and secondary metabolite synthesis.

Culture Medium: Czapek-Dox Agar (B569324)

Phaeosphaeria spartinae is cultivated on a solid Czapek-Dox medium. This is a chemically defined medium where sodium nitrate (B79036) serves as the sole source of nitrogen and sucrose (B13894) as the sole source of carbon.

Table 1: Composition of Czapek-Dox Medium

| Component | Concentration (g/L) |

| Sucrose | 30.0 |

| Sodium Nitrate | 3.0 |

| Dipotassium Phosphate | 1.0 |

| Magnesium Sulfate | 0.5 |

| Potassium Chloride | 0.5 |

| Ferrous Sulfate | 0.01 |

| Agar | 15.0-20.0 |

| Final pH | 6.0-6.5 |

Experimental Protocol: Fungal Cultivation

-

Medium Preparation: Suspend the components listed in Table 1 in 1 liter of distilled water. Heat with agitation to dissolve the agar completely.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes.

-

Pouring Plates: Allow the sterilized medium to cool to approximately 50-60°C before pouring it into sterile Petri dishes.

-

Inoculation: Inoculate the center of the agar plates with a pure culture of Phaeosphaeria spartinae.

-

Incubation: Incubate the plates at room temperature (approximately 25°C) for 40 days in the dark to allow for fungal growth and metabolite production.

Isolation and Purification of this compound

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatography. A general workflow for this process is outlined below.

Experimental Workflow

Experimental Protocols

-

Extraction:

-

Homogenize the fungal biomass and agar from the culture plates.

-

Extract the homogenized material exhaustively with ethyl acetate (EtOAc).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Vacuum Liquid Chromatography (VLC):

-

Subject the crude extract to VLC on a silica (B1680970) gel column.

-

Elute the column with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol (B129727).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions enriched with this compound using reversed-phase HPLC.

-

A typical system would involve a C18 column with a mobile phase gradient of water and methanol or acetonitrile.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Structural Elucidation and Data

The structure of the isolated compound is confirmed as this compound through spectroscopic analysis.

Spectroscopic Data

The identification of this compound is based on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| HRMS (ESI-TOF) | Calculated for C₁₈H₂₂O₆ [M+H]⁺: m/z 335.1495, Found: m/z 335.1492 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.31 (t, J=7.0 Hz, 1H, H-5'), 5.19 (s, 2H, H-3), 3.76 (s, 3H, OCH₃-8), 3.67 (s, 3H, OCH₃-ester), 3.39 (d, J=7.0 Hz, 2H, H-6'), 2.36 (t, J=7.4 Hz, 2H, H-2'), 2.29 (q, J=7.4 Hz, 2H, H-3'), 2.16 (s, 3H, CH₃-9), 1.78 (s, 3H, CH₃-7') |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.8 (C-1'), 168.5 (C-1), 161.5 (C-7), 153.8 (C-5), 144.5 (C-4'), 143.1 (C-9a), 122.4 (C-5'), 116.9 (C-6), 110.1 (C-4), 106.3 (C-3a), 69.8 (C-3), 60.9 (OCH₃-8), 51.5 (OCH₃-ester), 34.0 (C-2'), 24.5 (C-3'), 22.8 (C-6'), 16.2 (CH₃-7'), 11.8 (CH₃-9) |

Note: The presented NMR data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathway

This compound is a derivative of mycophenolic acid (MPA), a potent, non-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[4] IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides.

Signaling Pathway of Mycophenolic Acid

By inhibiting IMPDH, mycophenolic acid depletes the intracellular pool of guanosine nucleotides, which are essential for DNA and RNA synthesis. T and B lymphocytes are particularly dependent on the de novo purine synthesis pathway for their proliferation, making them highly susceptible to the effects of IMPDH inhibition. This selective action forms the basis of the immunosuppressive properties of mycophenolic acid and its derivatives.

Conclusion

The isolation of this compound from the marine-derived fungus Phaeosphaeria spartinae highlights the potential of marine microorganisms as a source of valuable bioactive compounds. The detailed protocols and data presented in this guide provide a framework for the successful cultivation, extraction, purification, and characterization of this and other fungal secondary metabolites. The understanding of its metabolic pathway provides a basis for further research into its potential therapeutic applications. This work underscores the importance of continued exploration of marine natural products in the quest for new drug leads.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identifying a Marine-Derived Small-Molecule Nucleoprotein Inhibitor Against Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary metabolites from the marine-derived fungus Phaeosphaeria spartinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

The Core Mechanism of Methyl Mycophenolate in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mycophenolate Mofetil (MMF), the prodrug of Mycophenolic Acid (MPA), is an established immunosuppressive agent increasingly recognized for its potent anti-tumor activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which methyl mycophenolate exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Primary Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion

The cornerstone of this compound's anti-cancer activity lies in its active metabolite, MPA, which is a selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[2][3] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine (B1672433) nucleotides.[1][4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for the synthesis of GTP, a crucial component for DNA and RNA synthesis, signal transduction, and energy metabolism.[1]

By inhibiting IMPDH, particularly the IMPDH2 isoform that is often upregulated in tumor cells, MPA leads to the depletion of the intracellular guanosine triphosphate (GTP) pool.[5][6] This GTP depletion is the primary trigger for the downstream anti-proliferative, cell cycle arrest, and apoptotic effects observed in various cancer cell lines.[6] The specificity of this mechanism is highlighted by "guanosine rescue" experiments, where the cytotoxic effects of MPA can be reversed by the addition of exogenous guanosine, confirming the on-target effect of IMPDH inhibition.[6][7]

Downstream Cellular Effects

The depletion of GTP pools by MPA triggers a cascade of events within cancer cells, primarily culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

MPA has been shown to induce cell cycle arrest, predominantly at the G1/S phase transition.[6][8] This is attributed to the reduction in the expression of key cell cycle regulators. Targeted proteomic analyses have indicated that MPA treatment leads to a decrease in proteins such as Cyclin-Dependent Kinase 4 (CDK4), BUB1, BOP1, Aurora A, and FOXM1.[9] In osteosarcoma cells, MPA has been observed to cause cell cycle arrest in the S phase.[10]

Induction of Apoptosis

A significant component of MPA's anti-tumor effect is the induction of apoptosis.[5][11] This process is often caspase-dependent and involves the mitochondrial pathway.[6] MPA treatment can lead to an alteration of the mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspases.[6] Studies in multiple myeloma cells have shown an upregulation of the pro-apoptotic protein Bak, which, along with Bax, likely contributes to cytochrome c release.[6] The induction of apoptosis by MPA can be inhibited by a pan-caspase inhibitor, Z-VAD-fmk, further confirming the involvement of this pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mycophenolic acid is a drug with the potential to be repurposed for suppressing tumor growth and metastasis in osteosarcoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiproliferative and apoptotic effects of mycophenolic acid in human B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Proliferative Core of Methyl Mycophenolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anti-proliferative effects of methyl mycophenolate, the prodrug of the potent immunosuppressant mycophenolic acid (MPA). We delve into its core mechanism of action, downstream cellular consequences, and the experimental methodologies used to quantify its cytostatic and cytotoxic properties.

Core Mechanism of Action: Inhibition of De Novo Purine (B94841) Synthesis

Mycophenolate mofetil (MMF) is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA).[1] The primary anti-proliferative effect of MPA is mediated through the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[2][3] IMPDH is a critical rate-limiting enzyme in the de novo synthesis pathway of guanine (B1146940) nucleotides.[4][5] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a precursor for the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[2][6]

T and B lymphocytes are particularly susceptible to the effects of MPA because they rely heavily on the de novo purine synthesis pathway for their proliferation.[1][2] Other cell types can utilize a salvage pathway to generate guanine nucleotides, making MPA's effect more selective towards lymphocytes.[1][2] MPA exhibits a more potent inhibition of the type II isoform of IMPDH (IMPDH2), which is preferentially expressed in activated lymphocytes, compared to the constitutively expressed type I isoform (IMPDH1).[4][7]

The depletion of the intracellular guanosine nucleotide pool has several downstream consequences that collectively inhibit cell proliferation:

-

Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for RNA and DNA synthesis, respectively. Their depletion leads to an arrest of DNA replication and transcription, thereby halting cell cycle progression.[6]

-

Cell Cycle Arrest: MPA has been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[8][9] This is a direct consequence of the lack of necessary nucleotides for DNA synthesis. Some studies have also reported an S-phase arrest.[10]

-

Induction of Apoptosis: At higher concentrations, MPA can induce apoptosis in activated T-lymphocytes and other rapidly dividing cells.[7][11] The depletion of guanosine nucleotides can trigger apoptotic signaling pathways.[12]

The following diagram illustrates the primary mechanism of action of mycophenolic acid.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%. The IC50 values for mycophenolate mofetil (MMF) and its active metabolite, mycophenolic acid (MPA), have been determined in various cell types.

| Compound | Cell Type | Assay | IC50 | Reference |

| MMF | Human Tenon Fibroblasts (HTF) | Cell Count | 0.85 ± 0.05 µM | [13] |

| MMF | Human Coronary Smooth Muscle Cells | Proliferation Assay | ~0.3 mg/L (~0.7 µM) | [14] |

| MPA | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Low µM range | [15] |

| MPA | Jurkat (T-lymphocyte cell line) | Not Specified | Low µM range | [15] |

| MPA | Human T-cells | Not Specified | Estimated ≤ 2 mg/L (~6.2 µM) | [15] |

| MPA | Multiple Myeloma Cell Lines | XTT Assay | 1 - 5 µM | [8] |

| MPA | Neuroblastoma Cells | Proliferation Assay | 0.07 µM | [16] |

| MPA | Human Lung Fibroblasts | [3H]thymidine incorporation | ~0.3 mg/L (~0.9 µM) | [14] |

| MPA | B-lymphoma cells | Proliferation Assay | Not specified, but effective | [11] |

| MPA | Natural Killer (NK) cells | Proliferation Assay | Potent inhibition | [17] |

| MPA | Rodent Fibroblasts | Nitrite Accumulation (iNOS activity) | Dose-dependent inhibition | [18] |

Experimental Protocols for Assessing Anti-Proliferative Effects

A variety of in vitro assays are employed to characterize the anti-proliferative effects of this compound. Below are detailed methodologies for key experiments.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of MMF or MPA in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with MMF or MPA as described for the MTT assay.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate at 37°C.[19]

-

Fixation and Denaturation: Remove the labeling solution, wash the cells with PBS, and then fix and denature the DNA by adding a fixing/denaturing solution for 30 minutes at room temperature.

-

Antibody Incubation: Wash the cells and add an anti-BrdU primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody and Detection: Wash the cells and add a fluorescently or enzyme-conjugated secondary antibody.

-

Quantification: For colorimetric detection, add a substrate and measure the absorbance. For fluorescent detection, measure the fluorescence intensity using a microplate reader or microscope.

-

Data Analysis: The amount of BrdU incorporation is proportional to the number of proliferating cells. Calculate the IC50 value as described for the MTT assay.

Ki67 Staining for Proliferation

Ki67 is a nuclear protein that is associated with cellular proliferation. It is present during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent from resting cells (G0).

Protocol:

-

Cell Culture and Fixation: Culture cells on coverslips and treat with MMF or MPA. After treatment, fix the cells with a suitable fixative such as 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization: If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.3% Triton X-100).[20]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Ki67 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. The proliferation rate can be determined by calculating the percentage of Ki67-positive cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with MMF or MPA in 6-well plates.

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. A sub-G1 peak is indicative of apoptotic cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, visualize the key signaling pathway and a general experimental workflow for assessing the anti-proliferative effects of this compound.

References

- 1. Mycophenolic Acid | C17H20O6 | CID 446541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential and molecular mechanisms of mycophenolic acid as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Consequences of inhibition of guanine nucleotide synthesis by mycophenolic acid and virazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mycophenolic acid reverses TGF beta-induced cell motility, collagen matrix contraction and cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative and apoptotic effects of mycophenolic acid in human B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome C and Caspase-3/7 are Involved in Mycophenolic Acid- Induced Apoptosis in Genetically Engineered PC12 Neuronal Cells Expressing the p53 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Everolimus and mycophenolate mofetil are potent inhibitors of fibroblast proliferation after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological effects of inhibition of guanine nucleotide synthesis by mycophenolic acid in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mycophenolic acid inhibits activation of inducible nitric oxide synthase in rodent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The necrotic signal induced by mycophenolic acid overcomes apoptosis-resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Mycophenolate as an Inhibitor of Inosine Monophosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycophenolic acid (MPA), the active metabolite of the prodrug methyl mycophenolate (mycophenolate mofetil, MMF), is a potent, selective, and reversible inhibitor of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2] As the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, IMPDH is a critical target for therapeutic intervention, particularly in immunology and oncology.[3] MPA's profound cytostatic effect on lymphocytes, which are critically dependent on the de novo purine (B94841) pathway for proliferation, underpins its extensive use as an immunosuppressant in solid organ transplantation.[1][4] This technical guide provides an in-depth exploration of the biochemical mechanism of MPA-mediated IMPDH inhibition, quantitative kinetic data, detailed experimental protocols, and the downstream cellular and physiological consequences.

Mechanism of Action: Selective Guanine Nucleotide Depletion

Mycophenolate mofetil is rapidly and completely hydrolyzed in vivo to its active form, mycophenolic acid.[1] MPA exerts its therapeutic effects by directly inhibiting IMPDH.

The IMPDH-Catalyzed Reaction

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP).[5] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP), a crucial prerequisite for DNA and RNA synthesis.[5][6]

Uncompetitive Inhibition by Mycophenolic Acid

MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH.[7] It binds to the NAD⁺ cofactor site of the enzyme, but only after the formation of a covalent enzyme-substrate intermediate (E-XMP*).[5][8] By trapping this intermediate, MPA prevents the subsequent hydrolysis step required to release XMP, effectively halting the catalytic cycle.[5][8] This mechanism contributes to its high potency and specificity.

Isoform Selectivity

Humans express two isoforms of IMPDH, encoded by different genes: IMPDH1 and IMPDH2.[6] IMPDH1 is constitutively expressed in most cell types, while IMPDH2 is upregulated in proliferating cells, particularly activated T- and B-lymphocytes. MPA exhibits a fivefold greater potency for the type II isoform, which largely accounts for its selective cytostatic effect on lymphocytes while sparing other cell types that can utilize purine salvage pathways.

Signaling Pathway and Cellular Consequences

The inhibition of IMPDH by MPA initiates a cascade of cellular events stemming from the depletion of the guanine nucleotide pool.

Inhibition of IMPDH leads to a profound depletion of intracellular GTP.[9] This has several major consequences:

-

Inhibition of DNA and RNA Synthesis: The lack of guanine nucleotide precursors directly arrests DNA replication and RNA transcription, halting cell proliferation, particularly in the S-phase of the cell cycle.[4][10]

-

Apoptosis Induction: In activated T-lymphocytes, GTP depletion can induce apoptosis, eliminating antigen-specific cell clones.[10]

-

Altered Protein Glycosylation: GTP is a precursor for GDP-fucose and GDP-mannose, which are essential for the glycosylation of proteins, including adhesion molecules. MPA-induced depletion of these substrates can impair lymphocyte and monocyte recruitment to sites of inflammation.

Quantitative Data Presentation

Enzyme Inhibition Kinetics

The inhibitory potency of MPA against IMPDH has been quantified across various studies.

| Parameter | Enzyme Source | Value | Reference(s) |

| IC₅₀ | Human Recombinant IMPDH II | 2.76 - 3.34 µg/mL | [11] |

| IC₅₀ | Human T-lymphoblast CEM cells | 0.24 µM (~0.077 µg/mL) | [12] |

| Kᵢ | Tritrichomonas foetus IMPDH (Wild-Type) | High (poor inhibitor) | [5] |

| Kᵢ | T. foetus IMPDH (Double Mutant to mimic human) | 20-fold lower than Wild-Type | [5] |

Note: IC₅₀ values can vary significantly based on assay conditions, such as substrate and enzyme concentrations.

Cellular Effects of MPA

The impact of MPA on cellular processes has been quantified in various cell culture models.

| Parameter | Cell Type | MPA Concentration | Effect | Reference(s) |

| GTP Levels | Human PBMCs | 5 µM | Decrease to 56% of control | [9] |

| UTP Levels | Human PBMCs | 1 µM | Increase to 203% of control | [9] |

| Proliferation | Human NK Cells | Not specified | Inhibition to 14% of control | [13] |

| Cytotoxicity | Human NK Cells vs. K562 | Not specified | Reduced from 61% to 17% | [13] |

| Apoptosis | MOLT-4 T-cells, THP-1 & U937 Monocytes | Not specified | Increased apoptosis & S-phase arrest | [10] |

Experimental Protocols

IMPDH Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring IMPDH activity by monitoring the production of NADH.

Principle: The enzymatic activity of IMPDH is determined by measuring the rate of NADH formation, which corresponds to the oxidation of IMP to XMP. NADH has a characteristic absorbance maximum at 340 nm, whereas NAD⁺ does not.[14]

Reagents & Materials:

-

Purified recombinant IMPDH or cell lysate containing IMPDH

-

Reaction Buffer (e.g., 0.1 M KH₂PO₄, pH 8.8, 2.5 mM DTT)[15]

-

Substrate 1: Inosine 5'-monophosphate (IMP) solution

-

Substrate 2: Nicotinamide adenine (B156593) dinucleotide (NAD⁺) solution

-

Inhibitor: Mycophenolic acid (MPA) stock solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Preparation: Prepare working solutions of the reaction buffer, IMP, NAD⁺, and serial dilutions of MPA.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, IMP solution, and the enzyme preparation to each well. For inhibitor testing, add the desired concentration of MPA. Include control wells with no enzyme (blank) and no inhibitor (positive control).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow components to equilibrate.[15]

-

Initiation: Start the reaction by adding the NAD⁺ solution to all wells.

-

Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).[16]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the MPA concentration and fit the data to a dose-response curve.

Quantification of MPA in Plasma (HPLC-UV Method)

This protocol outlines a general procedure for determining MPA concentrations in plasma samples for pharmacokinetic studies or therapeutic drug monitoring.

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection separates MPA from plasma components and its metabolites. Quantification is achieved by comparing the peak area of MPA to that of an internal standard.[17]

Reagents & Materials:

-

Patient plasma samples (collected in EDTA tubes)

-

Acetonitrile (B52724) (for protein precipitation)

-

Internal Standard (IS), e.g., Fenbufen[17]

-

Mobile Phase (e.g., Acetonitrile:Water:Phosphate (B84403) Buffer mixture)[17]

-

HPLC system with a UV detector (set to ~305 nm)[17]

-

C18 or similar reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)[17]

-

Centrifuge and vials

Procedure:

-

Sample Preparation:

-

To a 100 µL plasma sample, add a known amount of the internal standard.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes.

-

Carefully transfer the supernatant to a clean HPLC vial.[18]

-

-

Chromatographic Separation:

-

Inject a defined volume (e.g., 20 µL) of the prepared sample onto the HPLC column.

-

Run the separation using an isocratic or gradient mobile phase flow. A typical mobile phase might be a mixture of acetonitrile and phosphate buffer at a flow rate of 1.0 mL/min.[18]

-

-

Detection: Monitor the column eluent with the UV detector set to the appropriate wavelength for MPA (e.g., 215 nm, 254 nm, or 305 nm).[17][18]

-

Quantification:

-

Identify the peaks corresponding to MPA and the internal standard based on their retention times, established using known standards.

-

Calculate the ratio of the peak area of MPA to the peak area of the internal standard.

-

Determine the concentration of MPA in the sample by comparing this ratio to a standard curve generated from plasma samples spiked with known concentrations of MPA. The linear range is typically 0.1–40 µg/mL.[17]

-

Pharmacokinetics of Mycophenolate Prodrugs

MPA is administered as a prodrug—either mycophenolate mofetil (MMF) or enteric-coated mycophenolate sodium (EC-MPS)—to enhance oral bioavailability.[1]

Key pharmacokinetic parameters are summarized below. There is significant inter- and intra-subject variability in MPA pharmacokinetics.[19]

| Parameter | Mycophenolate Mofetil (MMF) | Enteric-Coated MP-Sodium (EC-MPS) | Reference(s) |

| MPA Bioavailability | 80.7% to 94% | ~72% | [1] |

| Time to Cₘₐₓ (Tₘₐₓ) | 1 - 2 hours | Delayed, ~2.0 - 2.4 hours | [1][20][21] |

| Protein Binding (Albumin) | 97% - 99% | 97% - 99% | [1] |

| Metabolism | Hydrolysis to MPA; subsequent glucuronidation to inactive MPAG | Hydrolysis to MPA; subsequent glucuronidation to inactive MPAG | [1] |

| Elimination Half-life (t₁/₂) | 9 - 17 hours | 5.3 - 17 hours (variable) | [1][21] |

| Apparent Clearance (CL/F) | 11.9 - 34.9 L/h | Not directly compared, but CL is similar | [1][20] |

| Enterohepatic Recirculation | Yes, secondary peak at 6-12 hours | Yes | [1] |

Conclusion

Mycophenolic acid, delivered as its prodrug this compound, is a cornerstone of immunosuppressive therapy due to its highly specific and potent inhibition of IMPDH. By targeting the de novo purine synthesis pathway, MPA selectively induces a cytostatic state in proliferating lymphocytes, leading to profound immunosuppression. A thorough understanding of its uncompetitive mechanism of action, enzyme kinetics, and the resulting cellular consequences is essential for its current clinical application and for the development of next-generation IMPDH inhibitors for a range of therapeutic areas.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. In vitro effects of mycophenolic acid on cell cycle and activation of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species-specific inhibition of inosine 5'-monophosphate dehydrogenase by mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An inosine 5'-monophosphate dehydrogenase 2 single-nucleotide polymorphism impairs the effect of mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Performance of the new mycophenolate assay based on IMPDH enzymatic activity for pharmacokinetic investigations and setup of Bayesian estimators in different populations of allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the effects of mycophenolic acid on the nucleotide pool of human peripheral blood mononuclear cells in vitro by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of mycophenolic acid in plasma and peripheral blood mononuclear cells and its relationship with activity of inosine monophosphate dehydrogenase in Chinese adult kidney allograft recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 15. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 16. abcam.cn [abcam.cn]

- 17. Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Pharmacokinetics and variability of mycophenolic acid from enteric-coated mycophenolate sodium compared with mycophenolate mofetil in de novo heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RePub, Erasmus University Repository: Population pharmacokinetics of mycophenolic acid: A comparison between enteric-coated mycophenolate sodium and mycophenolate mofetil in renal transplant recipients [repub.eur.nl]

- 21. Pharmacokinetics of enteric-coated mycophenolate sodium in stable liver transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Screening of Mycophenolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Mycophenolic Acid (MPA), the active metabolite of the prodrug Mycophenolate Mofetil (MMF). This document outlines the core mechanisms of MPA-induced cytotoxicity, detailed experimental protocols for its assessment, and quantitative data from various studies.

Mycophenolic acid is a potent, reversible, and uncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides.[1][3][4] T and B lymphocytes are particularly dependent on this pathway for their proliferation, making them highly susceptible to the cytostatic effects of MPA.[1][4][5][6] The primary mechanisms of MPA's cytotoxic action include the induction of cell cycle arrest, primarily at the G1/S phase, and the triggering of apoptosis.[5][7][8]

Core Mechanism of Action

Mycophenolic acid's primary mode of action is the inhibition of IMPDH, which leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP).[8] This depletion has several downstream effects that contribute to its cytotoxic and immunosuppressive properties:

-

Inhibition of Lymphocyte Proliferation: By starving T and B lymphocytes of essential guanine nucleotides, MPA effectively halts their proliferation, a cornerstone of its immunosuppressive activity.[1][4][5][6]

-

Induction of Apoptosis: MPA can induce programmed cell death in activated T cells and various cancer cell lines.[1][7][8][9] This is often mediated through a caspase-dependent pathway, involving the mitochondrial release of cytochrome c.[8]

-

Cell Cycle Arrest: MPA treatment can cause cells to arrest in the G0/G1 phase of the cell cycle, preventing entry into the S phase and subsequent DNA replication.[5][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of Mycophenolic Acid have been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxicity. The following table summarizes the IC50 values of MPA in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| AGS | Gastric Cancer | < 0.5 | [7] |

| NCI-N87 | Gastric Cancer | < 0.5 | [7] |

| HCT-8 | Colon Cancer | < 0.5 | [7] |

| A2780 | Ovarian Cancer | < 0.5 | [7] |

| BxPC-3 | Pancreatic Cancer | < 0.5 | [7] |

| KATO III | Gastric Cancer | Intermediate | [7] |

| SNU-1 | Gastric Cancer | Intermediate | [7] |

| K562 | Leukemia | Intermediate | [7] |

| HeLa | Cervical Cancer | Intermediate | [7] |

| Hs746T | Gastric Cancer | > 20 | [7] |

| PANC-1 | Pancreatic Cancer | > 20 | [7] |

| HepG2 | Liver Cancer | > 20 | [7] |

| MCF-7 | Breast Cancer | > 20 | [7] |

Experimental Protocols

Accurate and reproducible assessment of in vitro cytotoxicity is crucial. The following are detailed protocols for common assays used to evaluate the cytotoxic effects of Mycophenolic Acid.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Mycophenolic Acid (MPA)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solvent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of MPA in culture medium.[10] After 24 hours, remove the medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the MPA concentration to determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Mycophenolic Acid (MPA)

-

Cell culture medium

-

6-well plates or culture flasks

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells.[13] For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.[10]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10][13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

Mycophenolic Acid Mechanism of Action

Caption: Mechanism of Mycophenolic Acid cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

PI3K/AKT/mTOR Signaling Pathway Inhibition by Mycophenolate Mofetil

Caption: MMF-mediated inhibition of the PI3K/AKT/mTOR pathway.

This guide provides a foundational understanding of the in vitro cytotoxicity of Mycophenolic Acid. Researchers should adapt these protocols to their specific cell lines and experimental conditions for optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of the antiproliferative properties of mycophenolate mofetil in non-immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delineation of biological and molecular mechanisms underlying the diverse anticancer activities of mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IMP dehydrogenase inhibitor mycophenolate mofetil induces caspase-dependent apoptosis and cell cycle inhibition in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis of superantigen-activated T cells induced by mycophenolate mofetil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay [protocols.io]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

Preliminary Investigation of Methyl Mycophenolate's Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF), is an established immunosuppressant that has demonstrated broad-spectrum antiviral activity against a range of viruses. This document provides a comprehensive technical overview of the preliminary investigations into the antiviral properties of methyl mycophenolate, a derivative of MPA. It summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the underlying molecular mechanism and experimental workflows. The primary mechanism of MPA's antiviral action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This depletion of the guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools selectively inhibits the proliferation of lymphocytes and the replication of various viruses that are dependent on this pathway for their genetic material. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel antiviral therapeutics.

Quantitative Antiviral Activity of Mycophenolic Acid (MPA)

The antiviral efficacy of MPA has been quantified against several viruses, primarily through in vitro assays determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | VeroE6/TMPRSS2 | 0.87 | >10 | >11.5 | [1] |

| SARS-CoV-2 | Vero E6 | 0.47 | >10 | >21 | [2] |

| Human Coronavirus 229E (HCoV-229E) | Huh-7 | 0.78 | >100 | >128 | [3] |

| Human Coronavirus OC43 (HCoV-OC43) | Huh-7 | 0.52 | >100 | >192 | [3] |

Table 1: In Vitro Antiviral Activity of Mycophenolic Acid (MPA)

Core Mechanism of Antiviral Action

The primary antiviral mechanism of mycophenolic acid is the potent, reversible, and uncompetitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP), which is a precursor for both GTP and dGTP.

Key Experimental Protocols

Plaque Reduction Assay

This assay is a functional method to quantify the infectivity of a lytic virus and determine the efficacy of an antiviral compound.[4]

Protocol:

-

Cell Seeding: Seed susceptible host cells in 24-well plates and incubate until a confluent monolayer is formed.[5]

-

Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix equal volumes of the diluted compound with a known titer of the virus (e.g., 40-80 plaque-forming units per well).[5] A virus-only control and a cell-only control should be included.

-

Infection: Aspirate the culture medium from the cell monolayers and inoculate with 0.2 mL of the virus-compound mixtures.[5]

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[5]

-

Overlay: Carefully aspirate the inoculum and overlay the cells with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose) containing the corresponding concentration of the antiviral drug.[5]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).[5]

-

Fixation and Staining: Fix the cells with 10% formalin and then stain with a solution like 0.8% crystal violet.[5]

-

Plaque Counting and Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[5]

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This assay quantifies the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[6]

Protocol:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates, infect with the virus, and treat with different concentrations of this compound.

-

RNA/DNA Extraction: At a designated time post-infection, harvest the cells or supernatant and extract the viral nucleic acid using a suitable commercial kit.

-

Reverse Transcription (for RNA viruses): Convert the extracted viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA/DNA template, specific primers and probe for the target viral gene, and a qPCR master mix. A standard curve using known quantities of viral nucleic acid should be prepared for absolute quantification.[7]

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle.

-

Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.[6] The quantity of viral nucleic acid in the samples is determined by comparing their Ct values to the standard curve.[7]

MTT Cell Viability Assay

This colorimetric assay determines the cytotoxicity of a compound by measuring the metabolic activity of cells.[8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[9]

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 24-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.[9]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[9]

-

Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[10]

-

CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

The preliminary investigations into the antiviral activity of this compound reveal a promising broad-spectrum inhibitor. Its well-characterized mechanism of action, targeting the host enzyme IMPDH, offers a potential advantage against the development of viral resistance. The quantitative data presented, along with the detailed experimental protocols, provide a solid foundation for further research and development. Future studies should focus on expanding the viral spectrum, in vivo efficacy and safety profiling, and exploring potential synergistic combinations with other antiviral agents to fully elucidate the therapeutic potential of this compound.

References

- 1. Antiviral activities of mycophenolic acid and IMD-0354 against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. MTT assay protocol | Abcam [abcam.com]

The Role of Methyl Mycophenolate in the Activation of the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate Mofetil (MMF), and its active metabolite Mycophenolic Acid (MPA), are widely recognized for their immunosuppressive properties, primarily through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH). This key enzyme is crucial for the de novo synthesis of guanine (B1146940) nucleotides. Emerging evidence, detailed in this technical guide, illuminates a significant secondary role of MPA: the activation of the p53 signaling pathway. This activation is a direct consequence of GTP depletion, which induces cellular and replication stress, leading to the stabilization and activation of the p53 tumor suppressor protein. The downstream effects include the induction of p53 target genes, resulting in cell cycle arrest and apoptosis. This guide provides an in-depth exploration of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways.

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle progression, apoptosis, and DNA repair. Its activation in response to cellular stress is a key mechanism for preventing tumorigenesis. Methyl mycophenolate, in its active form MPA, is a potent, reversible, and uncompetitive inhibitor of IMPDH, an enzyme essential for the proliferation of T and B lymphocytes which are highly dependent on the de novo purine (B94841) synthesis pathway. While its immunosuppressive effects are well-documented, the intricate molecular sequelae of IMPDH inhibition, particularly the induction of cellular stress leading to p53 activation, are of growing interest in oncology and drug development. This document serves as a comprehensive resource on the interplay between this compound and the p53 signaling cascade.

Mechanism of Action: From IMPDH Inhibition to p53 Activation

The primary mechanism of action of mycophenolic acid is the inhibition of IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanosine (B1672433) monophosphate (GMP), a precursor for guanosine triphosphate (GTP). The resulting depletion of the intracellular GTP pool is a potent cellular stressor that triggers a cascade of events culminating in the activation of the p53 signaling pathway.

GTP depletion has been identified as an independent trigger for apoptosis.[1] This nucleotide depletion leads to DNA replication stress, which in turn activates DNA damage response (DDR) kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[2][3] These kinases phosphorylate and stabilize p53.[2] Specifically, treatment with MPA has been shown to upregulate phosphorylated CHK1, a downstream target of ATR, indicating the activation of the DNA damage response.[2]

Activated p53, a transcription factor, then translocates to the nucleus and induces the expression of a suite of target genes. Key among these are:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[2]

-

PUMA (p53 upregulated modulator of apoptosis): A BH3-only protein that promotes apoptosis by inhibiting anti-apoptotic Bcl-2 family members.[2]

-

BAX (Bcl-2-associated X protein): A pro-apoptotic protein that, upon activation, oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.

The activation of these downstream effectors ultimately leads to the observed anti-proliferative and pro-apoptotic effects of mycophenolic acid.

MPA-induced activation of the p53 signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of mycophenolic acid on p53 pathway-related endpoints.

Table 1: Effect of Mycophenolic Acid on Apoptosis and Cell Proliferation

| Cell Line | MPA Concentration | Treatment Duration | Endpoint | Result | Reference |

| MOLT-4 (T lymphocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |

| THP-1 (monocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |

| U937 (monocytic) | Not specified | Not specified | Apoptosis | Increased | [1] |

| WaGa (Merkel cell carcinoma) | Not specified | 48 hours | Apoptosis (Annexin V+/PI-) | ~11% | [2] |

| WaGa (Merkel cell carcinoma) | Not specified | 48 hours | Dead Cells (Annexin V+/PI+) | ~60% | [2] |

| Cord blood-derived ECFC | 1-5 µM | 72 hours | Cell Proliferation | Inhibition | [4] |

Table 2: Dose-Dependent Effects of Mycophenolic Acid on p53 and Target Gene Expression

| Cell Line | MPA Concentration | Treatment Duration | Target | Method | Result | Reference |

| LNCaP (prostate cancer) | 10 µM | 24 hours | p21 mRNA | qPCR | ~5-6 fold increase | [5] |

| VCaP (prostate cancer) | 10 µM | 24 hours | p21 mRNA | qPCR | ~5-6 fold increase | [5] |

| LNCaP (prostate cancer) | 10 µM | 24 hours | p21 protein | Western Blot | ~5-6 fold increase | [5] |

| VCaP (prostate cancer) | 10 µM | 24 hours | p21 protein | Western Blot | ~5-6 fold increase | [5] |

Note: More specific quantitative data on the dose-dependent effects of MPA on p53 phosphorylation and the expression of BAX and PUMA are areas for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in p53 signaling.

Western Blotting for p53, Phospho-p53, and p21

This protocol is adapted for the detection of total and phosphorylated p53, as well as the p53 target protein p21.

Workflow for Western Blotting analysis.

-

Cell Lysis:

-

Treat cells with desired concentrations of MPA for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against phospho-p53 (e.g., Ser15), total p53, and p21 overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Quantitative Real-Time PCR (qRT-PCR) for p21, BAX, and PUMA

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from MPA-treated and control cells using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for p21, BAX, PUMA, and a housekeeping gene (e.g., GAPDH).

-

Example Primer Sequences (Human):

-

p21 (CDKN1A): Forward: 5'-TGTCCGTCAGAACCCATGC-3', Reverse: 5'-AAAGTCGAAGTTCCATCGCTC-3'

-

BAX: Forward: 5'-CCCGAGAGGTCTTTTTCCGAG-3', Reverse: 5'-CCAGCCCATGATGGTTCTGAT-3'

-

PUMA (BBC3): Forward: 5'-GACGACCTCAACGCACAGTA-3', Reverse: 5'-AGGAGTCCCATGATGAGATTGT-3'

-

GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Flow Cytometry for Cell Cycle Analysis

Workflow for Cell Cycle Analysis via Flow Cytometry.

-

Cell Preparation:

-

Harvest MPA-treated and control cells by trypsinization or scraping.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

The inhibition of IMPDH by this compound's active form, mycophenolic acid, extends beyond its immunosuppressive effects to trigger a p53-dependent cellular stress response. The depletion of intracellular GTP pools acts as a potent signal for the activation of the p53 pathway, leading to cell cycle arrest and apoptosis. This intricate mechanism provides a deeper understanding of the pleiotropic effects of this widely used drug and opens avenues for its potential repositioning in therapeutic areas where p53 activation is desirable, such as oncology. Further research focusing on detailed dose-response relationships and the interplay with other cellular signaling pathways will be crucial for fully harnessing the therapeutic potential of this compound.

References

- 1. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 2. IMPDH inhibition induces DNA replication stress and ATR sensitivity in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the kinase activities of ATR and ATM exhibits antitumoral activity in mouse models of MLL-rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Research on the Immunosuppressive Properties of Methyl Mycophenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycophenolate mofetil (MMF), the prodrug of mycophenolic acid (MPA), is a cornerstone of immunosuppressive therapy, primarily utilized in solid organ transplantation and various autoimmune diseases.[1] Its efficacy stems from a targeted impact on the adaptive immune system, specifically by potently inhibiting the proliferation of T and B lymphocytes.[2][3] Early-stage research has been pivotal in elucidating its precise mechanism of action and characterizing its immunosuppressive effects. This technical guide synthesizes the foundational in vitro and in vivo research, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The primary mechanism of MMF-induced immunosuppression is the selective, non-competitive, and reversible inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its active metabolite, MPA.[1][4][5] This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, a pathway upon which activated lymphocytes are particularly dependent.[2][6] By depleting the guanosine (B1672433) nucleotide pool, MPA effectively halts DNA synthesis and, consequently, the proliferation of these key immune cells.[4] Further research has revealed additional mechanisms that contribute to its immunosuppressive profile, including the induction of apoptosis in activated T cells and the modulation of cellular adhesion molecule expression.[2][7] This guide will delve into the seminal studies that have defined our understanding of methyl mycophenolate's powerful and selective immunosuppressive properties.

Core Mechanism of Action: IMPDH Inhibition

Mycophenolate mofetil (MMF) is rapidly hydrolyzed in vivo to its active form, mycophenolic acid (MPA).[6] MPA's principal immunosuppressive effect is mediated through the inhibition of inosine monophosphate dehydrogenase (IMPDH).[4] Lymphocytes, particularly when activated, rely heavily on the de novo pathway for purine (B94841) synthesis to support their proliferative expansion.[6] Other cell types can utilize salvage pathways, making them less susceptible to the effects of IMPDH inhibition.[6]